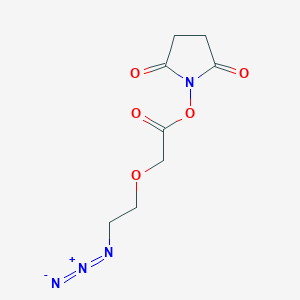
Azido-PEG1-CH2CO2-NHS
Übersicht
Beschreibung
Azido-PEG1-CH2CO2-NHS is an alkyl/ether-based linker used for the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azido-PEG1-CH2CO2-NHS is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG1-CH2CO2-NHS is C8H10N4O5 . Its molecular weight is 242.2 g/mol .Chemical Reactions Analysis
Azido-PEG1-CH2CO2-NHS can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG1-CH2CO2-NHS has a molecular weight of 242.19 and a molecular formula of C8H10N4O5 . The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media .Wissenschaftliche Forschungsanwendungen
“Azido-PEG1-CH2CO2-NHS” is a PEG linker containing azide and NHS ester moieties . The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . The azide group can react with alkynes, BCN and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
-
Bio-conjugation : Azido-PEG1-CH2CO2-NHS is a non-cleavable linker for bio-conjugation . It contains an Azide group and a NHS group linked through a linear PEG chain . This can be used in the field of biochemistry for attaching various biochemicals to different biomolecules.
-
Click Chemistry : The azide group in Azido-PEG1-CH2CO2-NHS can react with alkynes, BCN and DBCO via Click Chemistry to yield a stable triazole linkage . This is used in the field of organic chemistry for creating covalent bonds between molecular fragments.
-
Protein Labeling : The NHS ester in Azido-PEG1-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins . This is used in the field of proteomics for studying protein function, structure, and interactions.
-
Oligonucleotide Labeling : The NHS ester in Azido-PEG1-CH2CO2-NHS can also be used to label amine-modified oligonucleotides . This is used in the field of genomics for studying DNA or RNA sequences.
-
Drug Delivery : Azido-PEG1-CH2CO2-NHS can be used in the synthesis of PROTACs , which are used in the field of pharmacology for targeted protein degradation.
-
Synthesis of PROTACs : Azido-PEG1-CH2CO2-NHS is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are used in the field of pharmacology for targeted protein degradation .
-
Click Chemistry Reagent : Azido-PEG1-CH2CO2-NHS is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
-
Increasing Solubility : The hydrophilic PEG spacer in Azido-PEG1-CH2CO2-NHS increases the water solubility of compounds in aqueous media . This is particularly useful in the field of biochemistry where solubility can often be a limiting factor in experiments.
-
Labeling Amine-containing Molecules : The NHS ester in Azido-PEG1-CH2CO2-NHS can be used to label other amine-containing molecules . This is used in various fields of research where tracking or identifying specific molecules is necessary.
-
Creating Stable Triazole Linkages : The azide group in Azido-PEG1-CH2CO2-NHS can react with alkynes, BCN and DBCO via Click Chemistry to yield a stable triazole linkage . This is used in the field of organic chemistry for creating stable covalent bonds between molecular fragments.
-
Research Purposes : Azido-PEG1-CH2CO2-NHS is often used for research purposes . Its versatility and reactivity make it a valuable tool in a wide range of scientific fields.
-
Cell Surface Labeling : The azide group in Azido-PEG1-CH2CO2-NHS can be used for cell surface labeling . This is used in the field of cell biology to study cell surface proteins and other molecules.
-
Study of Protein-Protein Interactions : Azido-PEG1-CH2CO2-NHS can be used in the study of protein-protein interactions . The NHS ester can be used to label one protein, and the azide group can be used to label the other protein. The interaction between the two proteins can then be studied using Click Chemistry .
-
Study of Cellular Processes : Azido-PEG1-CH2CO2-NHS can be used in the study of various cellular processes . For example, it can be used to label specific molecules involved in a cellular process, and the process can then be studied using microscopy or other techniques .
-
Synthesis of Complex Molecules : Azido-PEG1-CH2CO2-NHS can be used in the synthesis of complex molecules . The azide group can react with alkynes, BCN, and DBCO via Click Chemistry to form a stable triazole linkage, which can be used to link different parts of a complex molecule .
-
Development of Diagnostic Tools : Azido-PEG1-CH2CO2-NHS can be used in the development of diagnostic tools . For example, it can be used to label antibodies or other molecules used in diagnostic tests .
-
Development of Therapeutic Agents : Azido-PEG1-CH2CO2-NHS can be used in the development of therapeutic agents . For example, it can be used to attach a drug to a targeting molecule, such as an antibody, to create a targeted drug delivery system .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDOCGOPXOETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-CH2CO2-NHS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)
![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)
![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)